

# Introduction: The Significance of 2-Hydroxy-5-iodonicotinic Acid

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## Compound of Interest

Compound Name: 2-Hydroxy-5-iodonicotinic acid

CAS No.: 390360-97-1

Cat. No.: B1278611

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Nicotinic acid, also known as niacin or vitamin B3, is a fundamental nutrient with well-established roles in human metabolism and as a therapeutic agent for treating dyslipidemia.[1][2] The modification of its core structure through halogenation is a proven strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. The introduction of an iodine atom at the C5 position of the 2-hydroxynicotinic acid scaffold (a 2-pyridone tautomer) is expected to significantly influence its solid-state properties through the introduction of halogen bonding capabilities, in addition to the inherent hydrogen bonding of the parent molecule.[3][4]

The three-dimensional arrangement of molecules in a crystal lattice dictates critical pharmaceutical properties, including solubility, dissolution rate, stability, and bioavailability. Therefore, obtaining a high-resolution crystal structure is not merely an academic exercise but a crucial step in the rational design and development of any active pharmaceutical ingredient (API).[5] This guide provides the scientific rationale and detailed methodologies to determine the crystal structure of **2-Hydroxy-5-iodonicotinic Acid**, thereby enabling its full potential to be explored.

## Proposed Synthesis of 2-Hydroxy-5-iodonicotinic Acid

The synthesis of **2-hydroxy-5-iodonicotinic acid** can be efficiently achieved via the direct electrophilic iodination of the commercially available starting material, 2-hydroxynicotinic acid. The 2-pyridone tautomer of this substrate is an electron-rich heteroaromatic system, making it susceptible to electrophilic substitution. The C5 position is electronically favored for substitution.

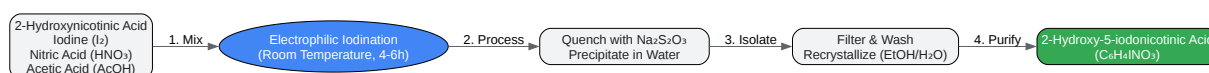
### Causality Behind Experimental Choices:

- Starting Material: 2-Hydroxynicotinic acid (CAS 609-71-2) is readily available and provides the core scaffold in a single step.[6]
- Iodinating Agent: A combination of elemental iodine ( $I_2$ ) and a suitable oxidant (e.g., nitric acid, hydrogen peroxide) or N-Iodosuccinimide (NIS) are effective reagents for the iodination of activated aromatic and heteroaromatic rings.[7][8] The use of  $I_2$  with an oxidant in a protic solvent like acetic acid is a cost-effective and well-documented method.[9]
- Reaction Conditions: The reaction is typically performed at room temperature to maintain regioselectivity and prevent side reactions. Acetic acid serves as an excellent solvent that can also help to activate the iodinating species.

### Experimental Protocol: Electrophilic Iodination

- Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer, suspend 2.0 g of 2-hydroxynicotinic acid in 30 mL of glacial acetic acid.
- Reagent Addition: To this suspension, add 3.6 g of elemental iodine ( $I_2$ ).
- Initiation: While stirring, slowly add 1.5 mL of concentrated nitric acid (70%) dropwise to the mixture. The reaction is exothermic, and the temperature should be monitored.
- Reaction: Stir the mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

- Work-up: Upon completion, pour the reaction mixture into 150 mL of ice-cold water. A precipitate will form.
- Quenching: Add a 10% aqueous solution of sodium thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ ) dropwise until the purple color of the excess iodine disappears.
- Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold deionized water to remove any residual acid and salts.
- Purification: Recrystallize the crude product from an ethanol/water mixture to yield purified **2-hydroxy-5-iodonicotinic acid** as a crystalline solid.
- Characterization: Confirm the identity and purity of the product using  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, Mass Spectrometry, and melting point analysis. The reported melting point is 264-266°C.[10]



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Caption: Proposed workflow for the synthesis of **2-hydroxy-5-iodonicotinic acid**.

## Crystallization Strategy

Obtaining single crystals suitable for X-ray diffraction is the most critical and often most challenging step. Based on extensive studies of hydroxynicotinic acid isomers, pH is a critical variable that influences solubility and the resulting crystal form.[3] Therefore, a pH-dependent screening strategy is strongly recommended.

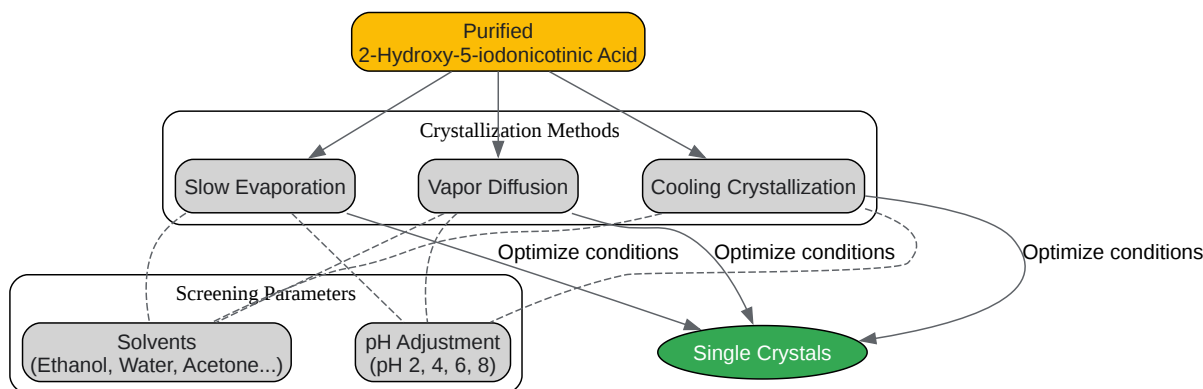
## Causality Behind Crystallization Choices:

- Solvent Selection: A range of solvents with varying polarities and hydrogen bonding capabilities (protic and aprotic) should be screened. Ethanol, methanol, acetone, acetonitrile, and water are excellent starting points.

- **pH Modification:** The molecule possesses both an acidic carboxylic acid group and a weakly basic pyridine nitrogen. Modifying the pH of aqueous or alcoholic solutions can drastically alter solubility and promote crystallization by shifting the equilibrium between neutral, protonated, and deprotonated species.
- **Crystallization Techniques:** Employing multiple techniques increases the probability of success. Slow evaporation is simple and effective. Vapor diffusion allows for a more controlled and slower change in supersaturation, often yielding higher quality crystals.

## Experimental Protocol: Crystallization Screening

- **Stock Solution Preparation:** Prepare a saturated solution of purified **2-hydroxy-5-iodonicotinic acid** in a chosen solvent (e.g., 95% ethanol) at a slightly elevated temperature (e.g., 40°C) to ensure complete dissolution.
- **Slow Evaporation:**
  - Dispense 0.5 mL of the stock solution into several small vials.
  - For aqueous/alcoholic solutions, adjust the pH of each vial to different values (e.g., 2, 4, 6, 8) using dilute HCl or NaOH.
  - Cover the vials with a cap containing a few pinholes and leave them undisturbed in a vibration-free environment.
- **Vapor Diffusion (Liquid-Liquid):**
  - Place 0.2 mL of the stock solution as a drop on a siliconized glass cover slip.
  - In a well of a crystallization plate, add 1 mL of a less polar "anti-solvent" (e.g., isopropanol if the stock is in ethanol; ethyl acetate if the stock is in acetone).
  - Invert the cover slip and seal the well. The slow diffusion of the anti-solvent vapor into the drop will induce crystallization.
- **Crystal Harvesting:** Once crystals appear, carefully harvest them using a cryo-loop and immediately proceed to X-ray diffraction analysis.



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Caption: A multi-faceted strategy for obtaining single crystals.

## Definitive Structural Characterization

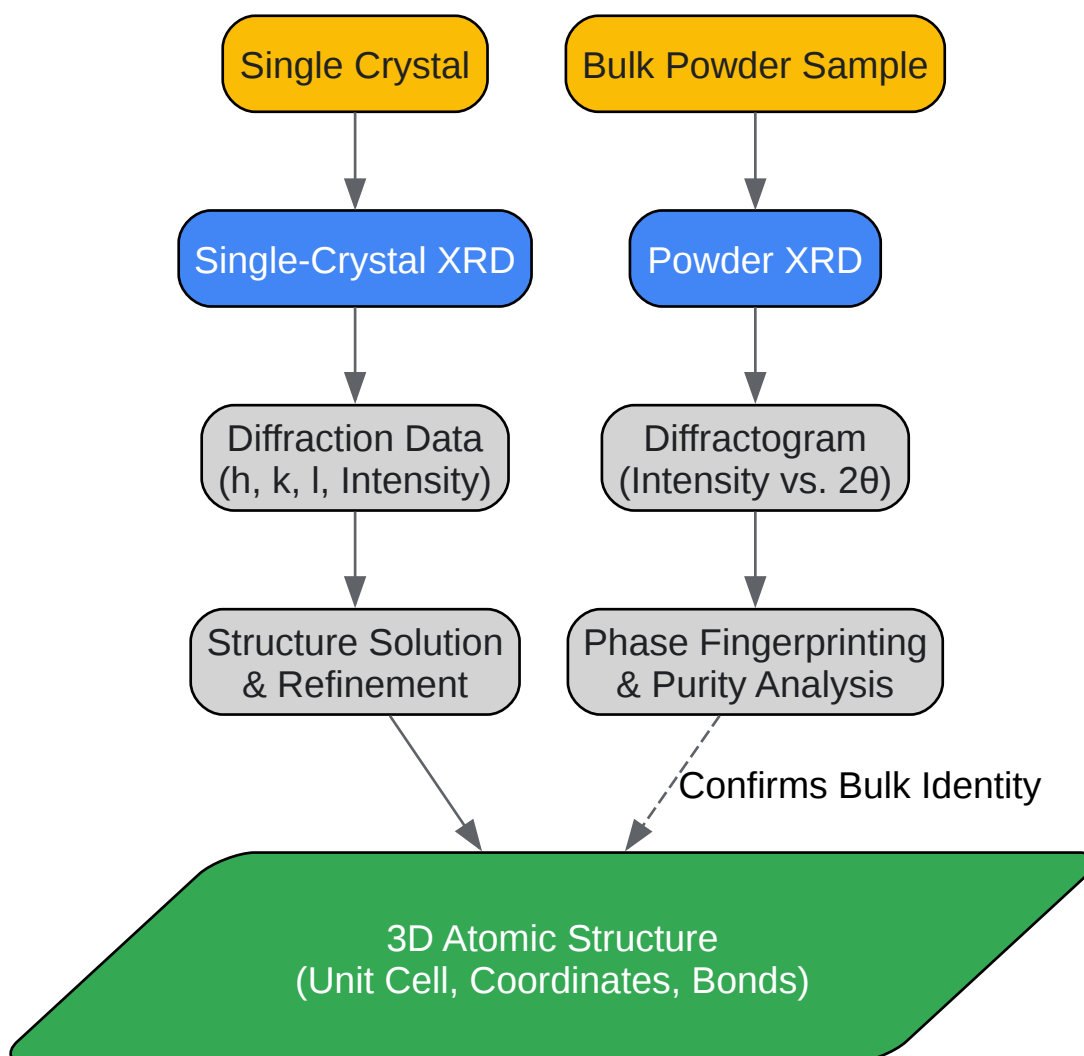
Once suitable single crystals are obtained, their structure can be definitively determined using X-ray diffraction. Powder X-ray Diffraction (PXRD) should also be employed to characterize the bulk material and ensure the single crystal is representative of the whole sample.

## Workflow for Structural Elucidation:

- Single-Crystal X-ray Diffraction (SC-XRD):
  - Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.
  - Data Collection: The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.[11]
  - Structure Solution and Refinement: The diffraction data is used to determine the unit cell dimensions and space group. The positions of the atoms are then determined (structure

solution) and their parameters are optimized (refinement) to best fit the experimental data.

- Powder X-ray Diffraction (PXRD):
  - Sample Preparation: A finely ground sample of the bulk recrystallized material is prepared.
  - Data Collection: The powder sample is exposed to an X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle ( $2\theta$ ).<sup>[12]</sup>
  - Analysis: The resulting diffractogram serves as a unique "fingerprint" for that specific crystalline phase. It can be used for phase identification, purity analysis, and comparison with a theoretical pattern calculated from the single-crystal structure.<sup>[13][14]</sup>



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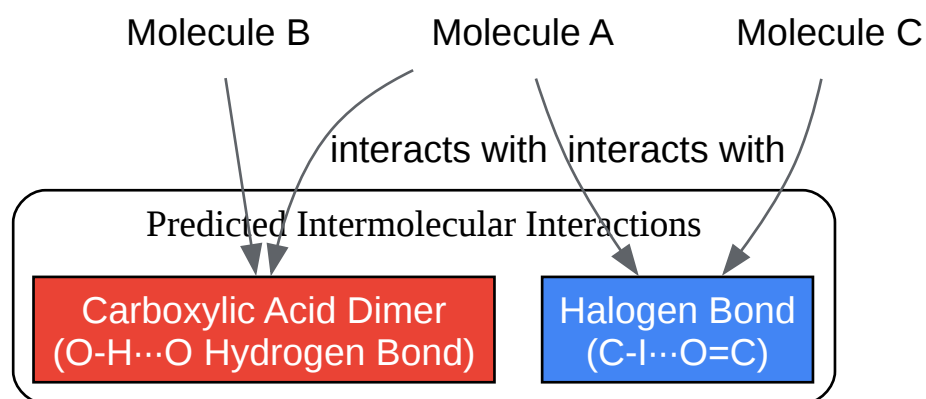
Caption: Workflow for X-ray diffraction analysis.

## Anticipated Crystal Structure and Data

While the precise crystal structure is unknown, we can make expert predictions based on the known structures of related compounds and fundamental principles of physical organic chemistry.

### Predicted Structural Features:

- **Hydrogen Bonding:** The primary interaction is expected to be the classic carboxylic acid dimer, where two molecules form a robust centrosymmetric ring via O-H...O hydrogen bonds. The 2-pyridone moiety also presents N-H (donor) and C=O (acceptor) groups, which will likely participate in further hydrogen bonding, creating extended chains or sheets.
- **Halogen Bonding:** The iodine atom at the C5 position is a key feature. It is a soft Lewis acid and is highly likely to form a halogen bond (C-I...O or C-I...N) with an electronegative atom on an adjacent molecule.[3] This interaction is directional and can significantly influence the crystal packing, potentially leading to unique polymorphs not observed in the non-iodinated parent compound.[4]
- **Tautomerism:** The molecule exists predominantly in the 2-pyridone tautomeric form in the solid state, as is common for 2-hydroxypyridines.



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Caption: Predicted key intermolecular interactions in the crystal lattice.

## Table of Expected Crystallographic Data

The final output of a successful single-crystal X-ray diffraction experiment would be a comprehensive crystallographic information file (CIF) containing the data summarized in the table below.

Parameter	Anticipated Value/Information	Significance in Drug Development
Chemical Formula	C <sub>6</sub> H <sub>4</sub> INO <sub>3</sub>	Confirms molecular identity.
Formula Weight	265.01 g/mol	Basic molecular property.
Crystal System	Monoclinic or Orthorhombic (predicted)	Defines the basic symmetry of the unit cell.
Space Group	Centrosymmetric (e.g., P2 <sub>1</sub> /c) is likely	Governs the packing arrangement and symmetry operations.
Unit Cell Dimensions	a, b, c (Å); α, β, γ (°)	Defines the size and shape of the repeating unit.
Volume (V)	Å <sup>3</sup>	Used to calculate density.
Molecules per Unit Cell (Z)	2, 4, or 8 (typical for organic molecules)	Relates unit cell volume to molecular volume.
Density (calculated)	g/cm <sup>3</sup>	Important for formulation and processing.
R-factor (R <sub>1</sub> )	< 5% for a well-refined structure	A measure of the agreement between the model and the data.
Hydrogen Bond Distances	O-H...O (~1.6-1.8 Å), N-H...O (~1.8-2.0 Å)	Quantifies the strength of key intermolecular interactions.
Halogen Bond Distance	C-I...O (~2.9-3.3 Å)	Confirms and quantifies this critical packing interaction.

## Conclusion

This technical guide provides a robust and scientifically grounded pathway for the synthesis, crystallization, and complete structural elucidation of **2-Hydroxy-5-iodonicotinic Acid**. Although its crystal structure is not yet publicly available, the protocols and insights presented herein, derived from extensive knowledge of related chemical systems, offer a high probability of success. The determination of this structure will provide invaluable information for understanding its solid-state behavior, enabling the rational design of formulations, and unlocking its full potential as a candidate in drug discovery and development programs.

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